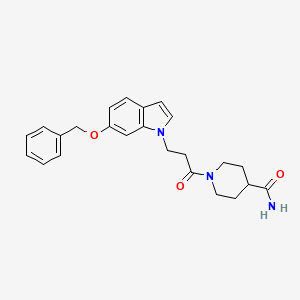

1-(3-(6-(benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide

Description

1-(3-(6-(Benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide is a piperidine-carboxamide derivative functionalized with a benzyloxy-substituted indole moiety. The compound combines a piperidine ring, a propanoyl linker, and a 6-benzyloxyindole group, which collectively contribute to its structural and electronic uniqueness. Indole derivatives are known for diverse pharmacological activities, including interactions with neurotransmitter systems and enzyme modulation .

Properties

IUPAC Name |

1-[3-(6-phenylmethoxyindol-1-yl)propanoyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c25-24(29)20-9-13-27(14-10-20)23(28)11-15-26-12-8-19-6-7-21(16-22(19)26)30-17-18-4-2-1-3-5-18/h1-8,12,16,20H,9-11,13-15,17H2,(H2,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLPESDFEJNVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(6-(benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl chloride and a suitable base.

Attachment of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving amination or cycloaddition reactions.

Coupling Reactions: The final step involves coupling the indole and piperidine moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(6-(benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide bond can be reduced to form amines.

Substitution: The indole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

1-(3-(6-(benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(6-(benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of the target compound with analogs:

Key Comparative Insights

Substituent Effects on Bioactivity :

- The benzyloxy group in the target compound may enhance membrane permeability compared to halogenated (e.g., 5-chloro) or alkylated (e.g., 2-methylpropyl) indole derivatives . Its electron-donating nature could also improve binding to aromatic residues in target proteins.

- Thiazole- and pyrimidine-containing analogs exhibit distinct target specificity. For example, the thiazole ring in facilitates hydrogen bonding, while pyrimidine derivatives may engage in base-pair-like interactions .

Pharmacological Implications: Compounds with bulky indole substituents (e.g., 2-methylpropyl) often show affinity for lipid-binding receptors like cannabinoid receptors, whereas halogenated indoles (e.g., 5-chloro) are associated with serotonin-related pathways . The benzyloxy group’s balance of hydrophobicity and polarity may position the target compound for unique applications in neuropharmacology or oncology.

Research Findings and Data

Computational Predictions

- LogP Values : Benzyloxy substitution increases LogP (~3.5) compared to chloro (~2.8) or methyl (~2.3) groups, indicating higher lipophilicity .

- Target Prediction : Molecular docking studies propose affinity for serotonin receptors (5-HT) or kinase enzymes due to indole’s planar structure and hydrogen-bonding capacity .

Biological Activity

The compound 1-(3-(6-(benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its structural features on pharmacological properties.

Molecular Characteristics

- Molecular Formula : C24H26N2O4

- Molecular Weight : 406.5 g/mol

The structure comprises a piperidine ring substituted at the 4-position with a carboxamide group, linked to a propanoyl chain, which further connects to a benzyloxy-substituted indole. This unique arrangement allows for diverse interactions with biological targets.

Structural Comparison

The following table compares this compound with similar compounds:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 5-Hydroxyindole | Indole ring with hydroxyl group | Neuroactive, simpler structure |

| Indomethacin | Indole derivative with anti-inflammatory properties | Established clinical use |

| Piperine | Alkaloid from black pepper | Distinct biological activities |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It modulates key signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy. Studies have shown that it can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Its mechanism involves blocking pathways associated with inflammation, suggesting potential applications in treating inflammatory diseases.

GHSR Agonism

Additionally, this compound has been studied for its role as a GHSR (Growth Hormone Secretagogue Receptor) agonist , which may have implications in metabolic disorders and obesity management. Its interaction with GHSR could lead to enhanced growth hormone release, impacting metabolism.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the piperidine ring.

- Introduction of the benzyloxy group onto the indole moiety.

- Acylation reactions to attach the propanoyl group.

Chemical Reactivity

This compound can undergo various reactions typical of carboxylic acids and amines, including:

- Nucleophilic substitution

- Electrophilic aromatic substitution involving the indole moiety

These reactions are crucial for modifying the compound's structure to enhance its biological activity or solubility.

Recent Studies

Recent investigations have highlighted the compound's efficacy in preclinical models:

- In vitro studies demonstrated that it significantly reduced cell viability in cancer cells while sparing normal cells.

- In vivo studies indicated promising results in tumor regression without notable toxicity.

Pharmacodynamics

Understanding the pharmacodynamics of this compound is essential for elucidating its therapeutic potential. Techniques such as receptor binding assays and cytokine profiling are employed to assess its interactions within biological systems.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3-(6-(benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide, and how can coupling agents improve reaction efficiency?

The synthesis of this compound typically involves amide bond formation between the indole-propanoyl intermediate and the piperidine-carboxamide moiety. A widely used method employs carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) as activators to enhance reaction efficiency and reduce racemization. For example, in analogous piperidine-carboxamide syntheses, EDCI/HOBt in anhydrous acetonitrile under inert conditions yielded amides with >60% purity after recrystallization . Key steps include:

- Activation of the carboxylic acid group with EDCI/HOBt.

- Nucleophilic attack by the amine group of the piperidine-carboxamide.

- Purification via solvent extraction (e.g., ethyl acetate/water) and recrystallization (e.g., ethanol or diisopropyl ether) .

Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Routine characterization involves:

- 1H/13C NMR : To verify proton environments (e.g., indole NH at δ ~10–11 ppm, benzyloxy aromatic protons at δ ~7.3–7.5 ppm) and carbonyl carbons (δ ~165–175 ppm) .

- IR Spectroscopy : Confirmation of amide C=O stretches (~1640–1680 cm⁻¹) and indole N-H bonds (~3300 cm⁻¹) .

- Elemental Analysis : Validation of C, H, N, O composition within ±0.4% of theoretical values .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+) .

Q. How can researchers address low yields during the final amidation step?

Yield optimization requires:

- Stoichiometric Control : Ensure a 1:1 molar ratio of carboxylic acid to amine to minimize side reactions.

- Solvent Selection : Anhydrous polar aprotic solvents (e.g., CH₃CN, DMF) improve reagent solubility and reaction homogeneity .

- Temperature Modulation : Room temperature or mild heating (30–40°C) balances reaction rate and byproduct formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound’s indole and piperidine moieties?

SAR strategies include:

- Functional Group Variation : Synthesize derivatives with modified benzyloxy groups (e.g., halogenation, methoxy substitutions) to assess electronic effects on target binding .

- Scaffold Hybridization : Replace the piperidine-carboxamide with other heterocycles (e.g., morpholine, pyrrolidine) to probe steric compatibility .

- In Vitro Assays : Screen derivatives against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinities .

Q. What experimental design principles should guide the optimization of reaction conditions for scale-up synthesis?

Statistical methods like Design of Experiments (DoE) are critical:

- Factor Screening : Identify key variables (e.g., temperature, solvent polarity, catalyst loading) via fractional factorial designs .

- Response Surface Methodology (RSM) : Model interactions between factors to predict optimal conditions (e.g., 25°C, 1.2 eq. EDCI) for maximizing yield .

- Robustness Testing : Validate reproducibility under slight parameter deviations (e.g., ±5% reagent excess) .

Q. How can computational tools predict the pharmacokinetic (PK) properties or off-target interactions of this compound?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target receptors (e.g., serotonin receptors) and prioritize derivatives with high docking scores .

- QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with bioavailability data to predict absorption/permeability .

- ADMET Prediction : Tools like SwissADME estimate metabolic stability, CYP450 inhibition, and toxicity risks .

Data Contradiction Resolution

Q. How should researchers resolve discrepancies in reported synthetic yields for structurally similar compounds?

- Replication Studies : Reproduce published protocols under controlled conditions (e.g., inert atmosphere, reagent purity >98%) .

- Byproduct Analysis : Use LC-MS or TLC to identify unreacted intermediates or side products (e.g., diastereomers, oligomers) .

- Parameter Adjustment : Systematically vary one parameter (e.g., reaction time) while holding others constant to isolate yield-limiting factors .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.